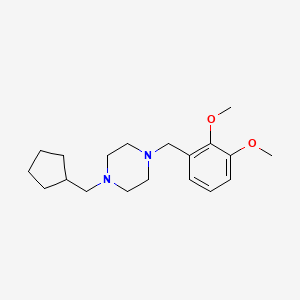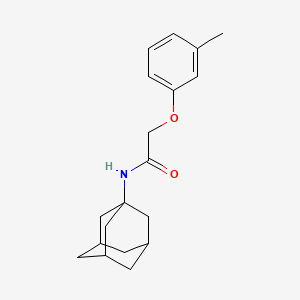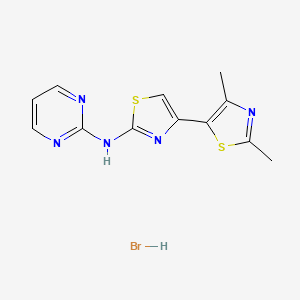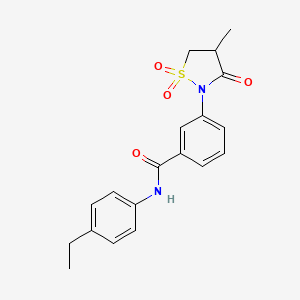![molecular formula C15H16N2O3S B5188085 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide, also known as MSA-2, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. MSA-2 belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses and bacteria. In addition, the compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a useful tool for studying various biological processes. However, one of the limitations of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide. One area of research could focus on the development of new synthetic methods for producing the compound. Another area of research could focus on the identification of the molecular targets of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide and the elucidation of its mechanism of action. Furthermore, future research could explore the potential therapeutic applications of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Méthodes De Synthèse
The synthesis of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide involves the reaction of 2-aminobenzamide with 3-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has been tested against a wide range of cancer cell lines and has been found to induce cell cycle arrest and apoptosis. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. In addition, the compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-4-6-12(9-11)10-21(19,20)17-14-8-3-2-7-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOJXFZMGKCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methylbenzyl)sulfonyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)


![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)



![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)